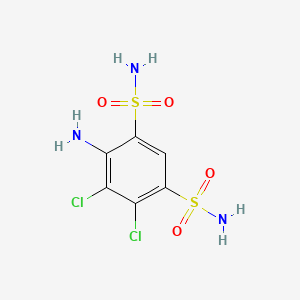

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-5,6-dichlorobenzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3O4S2/c7-4-2(16(10,12)13)1-3(17(11,14)15)6(9)5(4)8/h1H,9H2,(H2,10,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBXGTICJYDFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1S(=O)(=O)N)Cl)Cl)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381819 | |

| Record name | 4-amino-5,6-dichlorobenzene-1,3-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5250-72-6 | |

| Record name | 4-amino-5,6-dichlorobenzene-1,3-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Molecular Structure of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a known impurity of the diuretic drug Hydrochlorothiazide. The document outlines the synthetic pathway for this compound and presents a framework for its characterization using modern spectroscopic techniques. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide utilizes representative data to illustrate the analytical workflow. Detailed experimental protocols for synthesis and spectroscopic analysis are provided to guide researchers in its identification and characterization.

Introduction

This compound (CAS 5250-72-6) is a sulfonated aromatic amine that has been identified as a process-related impurity in the manufacturing of Hydrochlorothiazide. The structural similarity to the active pharmaceutical ingredient necessitates its careful characterization to ensure the safety and efficacy of the final drug product. This guide details the key aspects of its structure confirmation, from synthesis to spectroscopic analysis.

Synthesis Pathway

The primary synthetic route to this compound involves the chlorination of its precursor, 4-Amino-6-chlorobenzene-1,3-disulfonamide.[1] The reaction, as described by Novello et al. in 1960, utilizes hydrogen peroxide and hydrochloric acid in an acetic acid medium.[1]

Caption: Synthesis of the target compound.

Structural Elucidation Workflow

The confirmation of the structure of this compound relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Caption: Workflow for structure elucidation.

Spectroscopic and Physical Data

The following tables summarize the expected and reported data for this compound. It is important to note that publicly available, detailed experimental spectra for this specific compound are scarce. The data presented here are based on theoretical values and information from commercial suppliers of reference standards.

Table 1: Physical and Molecular Properties

| Property | Value |

| CAS Number | 5250-72-6 |

| Molecular Formula | C₆H₇Cl₂N₃O₄S₂ |

| Molecular Weight | 320.17 g/mol |

| Appearance | White to off-white powder |

Table 2: Expected ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 | Singlet | 1H | Aromatic CH |

| ~ 7.5 | Broad Singlet | 4H | -SO₂NH₂ |

| ~ 6.5 | Broad Singlet | 2H | -NH₂ |

Table 3: Expected ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~ 150 | C-NH₂ |

| ~ 140 | C-SO₂NH₂ |

| ~ 135 | C-Cl |

| ~ 125 | C-Cl |

| ~ 120 | C-SO₂NH₂ |

| ~ 115 | CH |

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H stretch (amine and sulfonamide) |

| 1620 - 1580 | N-H bend (amine) |

| 1350 - 1300 | S=O stretch (asymmetric) |

| 1160 - 1120 | S=O stretch (symmetric) |

Table 5: Mass Spectrometry Data

| Technique | Expected [M+H]⁺ |

| Electrospray Ionization (ESI-MS) | 319.93 |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol

This protocol is adapted from the reaction described by Novello et al. (1960).[1]

-

Dissolution: Dissolve 4-Amino-6-chlorobenzene-1,3-disulfonamide in glacial acetic acid.

-

Reaction: While stirring, add a solution of hydrogen peroxide followed by concentrated hydrochloric acid.

-

Heating: Heat the reaction mixture gently under reflux for a specified period.

-

Cooling and Precipitation: Cool the reaction mixture to room temperature, then in an ice bath to induce precipitation of the product.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove residual acid and other water-soluble impurities.

-

Drying: Dry the product under vacuum to yield this compound.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a sufficient number of scans.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the protonated molecular ion [M+H]⁺.

Conclusion

The structural elucidation of this compound is a critical step in ensuring the quality and safety of Hydrochlorothiazide. This guide provides a comprehensive framework for its synthesis and characterization. While a definitive public record of its spectroscopic data is lacking, the provided protocols and expected data serve as a valuable resource for researchers and drug development professionals involved in the analysis of this and related compounds. The combination of synthesis, purification, and multi-technique spectroscopic analysis allows for the unambiguous confirmation of its molecular structure.

References

An In-depth Technical Guide on the Chemical Properties of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a sulfonamide derivative of interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and biological activity, with a focus on its role as a carbonic anhydrase inhibitor.

Core Chemical Properties

This compound is a chlorinated aromatic sulfonamide. Its structure is characterized by a benzene ring substituted with an amino group, two chlorine atoms, and two sulfonamide groups.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Amino-5,6-dichloro-1,3-benzenedisulfonamide | [1] |

| CAS Number | 5250-72-6 | [1] |

| Molecular Formula | C₆H₇Cl₂N₃O₄S₂ | [1] |

| Molecular Weight | 320.17 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of its precursor, 4-Amino-6-chlorobenzene-1,3-disulfonamide. The following protocol is based on the method described by Novello, F.C. et al. in the Journal of Organic Chemistry (1960).[1]

Materials:

-

4-Amino-6-chlorobenzene-1,3-disulfonamide

-

Hydrogen chloride (HCl)

-

Dihydrogen peroxide (H₂O₂)

-

Acetic acid

Procedure:

-

Dissolve 4-Amino-6-chlorobenzene-1,3-disulfonamide in acetic acid.

-

Introduce hydrogen chloride gas into the solution.

-

Add dihydrogen peroxide to the reaction mixture.

-

The reaction proceeds to yield this compound.

-

Further purification steps, such as recrystallization, may be necessary to obtain a pure product.

Note: Detailed reaction conditions such as temperature, concentration, and reaction time were not available in the referenced summary. For precise experimental parameters, consulting the original publication is recommended.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present, such as the N-H stretches of the amino and sulfonamide groups, S=O stretches of the sulfonamide groups, and C-Cl stretches.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Biological Activity and Mechanism of Action

This compound has been identified as a carbonic anhydrase II (CA II) inhibitor .[2] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

The general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) in the active site of the enzyme. This coordination displaces a zinc-bound water molecule or hydroxide ion, which is crucial for the catalytic cycle, thereby inhibiting the enzyme's activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized mechanism of carbonic anhydrase inhibition by sulfonamides and a typical experimental workflow for assessing inhibitory activity.

Caption: Generalized mechanism of carbonic anhydrase inhibition by a sulfonamide.

References

Unraveling the Core Mechanism of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and its close analog, Dichlorphenamide. The primary pharmacological action of this class of sulfonamides is the potent inhibition of carbonic anhydrase (CA) isoenzymes. This document details the biochemical basis of this inhibition, the downstream physiological consequences in key therapeutic areas such as glaucoma and periodic paralysis, and presents relevant quantitative data on enzyme inhibition. Furthermore, it outlines the detailed experimental protocols for assessing carbonic anhydrase inhibition, providing a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound belongs to the benzenedisulfonamide class of compounds. While literature specifically on this molecule is sparse, extensive research on the closely related compound, Dichlorphenamide (4,5-dichloro-1,3-benzenedisulfonamide), provides a robust framework for understanding its mechanism of action. Dichlorphenamide is a well-established carbonic anhydrase inhibitor used in the treatment of glaucoma and primary periodic paralysis.[1][2][3][4] This guide will focus on the established mechanisms of Dichlorphenamide as a proxy for understanding the pharmacological properties of this compound.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The principal mechanism of action of Dichlorphenamide is the non-competitive, reversible inhibition of carbonic anhydrase (CA) enzymes.[1] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺).[1]

Biochemical Interaction

The sulfonamide group (-SO₂NH₂) of Dichlorphenamide is crucial for its inhibitory activity. It coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding prevents the enzyme from carrying out its physiological function. Dichlorphenamide shows a degree of selectivity for different CA isoforms, with notable inhibition of CA II and CA IV.[1]

Physiological Consequences of Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase by Dichlorphenamide leads to a cascade of physiological effects in various tissues, which are harnessed for therapeutic benefit.

In the ciliary body of the eye, carbonic anhydrase plays a key role in the secretion of aqueous humor.[1][4] The formation of bicarbonate ions is a critical step in this process. By inhibiting carbonic anhydrase, Dichlorphenamide reduces the formation of bicarbonate, thereby decreasing the secretion of aqueous humor.[1][4] This leads to a reduction in intraocular pressure, which is the primary therapeutic goal in the management of glaucoma.[1]

The precise mechanism in periodic paralysis is not fully elucidated but is thought to involve multiple factors stemming from carbonic anhydrase inhibition.[5] By altering the acid-base balance and ion transport in muscle cells, Dichlorphenamide can help stabilize the muscle cell membrane potential and prevent the abnormal depolarization that leads to episodes of muscle weakness or paralysis.[1] An additional proposed mechanism is the activation of large-conductance calcium-activated potassium (BK) channels in skeletal muscle, which would also contribute to membrane repolarization and stabilization.

In the renal tubules, carbonic anhydrase is involved in the reabsorption of bicarbonate, sodium, and water.[1] Inhibition of this enzyme by Dichlorphenamide leads to increased excretion of bicarbonate, sodium, potassium, and water, resulting in a diuretic effect.[5] This action can also lead to metabolic acidosis, a known side effect of the drug.[1]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibition constants (Ki) of Dichlorphenamide against various human (h) carbonic anhydrase isoforms. Lower Ki values indicate stronger inhibition.

| Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | 3500 |

| hCA II | 38 |

| hCA IV | 74 |

| hCA VA | 410 |

| hCA VB | 2.8 |

| hCA VI | 35 |

| hCA VII | 4.2 |

| hCA IX | 28 |

| hCA XII | 4.5 |

| hCA XIII | 16 |

| hCA XIV | 110 |

Data sourced from a study on dichlorphenamide inhibition of various human carbonic anhydrase isoforms.

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase Catalytic Cycle and Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

Technical Guide: Carbonic Anhydrase Inhibition by 4-Amino-6-chloro-1,3-benzenedisulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the inhibition of carbonic anhydrase (CA) by the sulfonamide derivative 4-Amino-6-chloro-1,3-benzenedisulfonamide, also known as Chloraminophenamide. While the user's initial query specified 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a thorough literature search revealed a scarcity of inhibitory data for that specific compound. However, substantial information is available for the closely related and structurally similar compound, 4-Amino-6-chloro-1,3-benzenedisulfonamide (CAS 121-30-2), which is a well-documented carbonic anhydrase inhibitor. This guide will focus on the latter, providing quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4] This reaction is fundamental to pH regulation, CO2 transport, and various metabolic pathways.[2][4] The overexpression of certain CA isoforms, such as CA IX and CA XII, is associated with various pathologies, including cancer, making them attractive therapeutic targets.[3][5] Sulfonamides are a well-established class of carbonic anhydrase inhibitors, and understanding their interaction with different CA isoforms is crucial for the development of novel and selective therapeutic agents.[6][7][8][9]

Quantitative Inhibition Data

The inhibitory potency of 4-Amino-6-chloro-1,3-benzenedisulfonamide (Chloraminophenamide) against various carbonic anhydrase isoforms has been quantified using inhibition constants (Ki). A lower Ki value indicates a more potent inhibitor. The available data is summarized in the table below for easy comparison.

| Carbonic Anhydrase Isoform | Source Organism | Inhibition Constant (Ki) in nM |

| hCA I | Human | 8400[1][10] |

| hCA II | Human | 75[1][10] |

| bCA IV | Bovine | 160[1][10] |

hCA: human Carbonic Anhydrase, bCA: bovine Carbonic Anhydrase

Experimental Protocols

The determination of carbonic anhydrase inhibition is typically achieved through various biochemical assays. The following are detailed methodologies for key experiments.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors. The assay directly measures the enzyme-catalyzed hydration of CO2.

Principle: The hydration of CO2 produces protons, leading to a decrease in the pH of a buffered solution containing a pH indicator. The rate of this pH change is monitored spectrophotometrically.

Materials:

-

Purified recombinant carbonic anhydrase isoforms.

-

Inhibitor stock solutions (e.g., 4-Amino-6-chloro-1,3-benzenedisulfonamide) dissolved in a suitable solvent like DMSO.

-

Assay Buffer: Typically a buffer with a pKa around the desired experimental pH, such as HEPES or TAPS, containing an electrolyte like Na2SO4 to maintain ionic strength.

-

pH Indicator Solution: A solution of a pH-sensitive dye (e.g., phenol red, p-nitrophenol) in the assay buffer.

-

CO2-saturated water, prepared by bubbling CO2 gas through chilled, deionized water.

-

Stopped-flow spectrophotometer.

Procedure:

-

Enzyme and Inhibitor Pre-incubation: The carbonic anhydrase isoenzyme is pre-incubated with varying concentrations of the inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

-

Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time at a specific wavelength.

-

Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition.

Colorimetric Esterase Assay

Carbonic anhydrases also exhibit esterase activity, which can be conveniently measured using a colorimetric assay.

Principle: The enzyme catalyzes the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

-

Purified carbonic anhydrase isoforms.

-

Inhibitor stock solutions.

-

Assay Buffer (e.g., Tris-HCl, pH 7.6).

-

Substrate Solution: p-nitrophenyl acetate dissolved in a water-miscible organic solvent like acetonitrile.

-

Microplate reader.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, the assay buffer, enzyme solution, and varying concentrations of the inhibitor are added.

-

Pre-incubation: The plate is incubated for a short period to allow for inhibitor binding.

-

Reaction Initiation: The reaction is started by adding the substrate solution to each well.

-

Measurement: The absorbance at the wavelength corresponding to the product (e.g., 400 nm for p-nitrophenol) is measured kinetically over time.

-

Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway involving carbonic anhydrase and a typical workflow for screening potential inhibitors.

Carbonic Anhydrase IX in Hypoxia-Induced pH Regulation

Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized. This leads to the upregulation of various genes, including carbonic anhydrase IX (CA IX). CA IX, a transmembrane protein, plays a crucial role in regulating intracellular and extracellular pH, contributing to tumor cell survival and proliferation.

Caption: Hypoxia-induced CA IX expression and its role in pH regulation in tumor cells.

Experimental Workflow for Carbonic Anhydrase Inhibitor Screening

The discovery of novel carbonic anhydrase inhibitors often follows a structured screening cascade, starting with a large compound library and progressively narrowing down to the most promising candidates.

Caption: A typical experimental workflow for the screening and identification of carbonic anhydrase inhibitors.

Conclusion

4-Amino-6-chloro-1,3-benzenedisulfonamide is a potent inhibitor of several carbonic anhydrase isoforms, with notable activity against hCA II and bCA IV. This technical guide has provided the available quantitative data on its inhibitory activity, detailed experimental protocols for assessing carbonic anhydrase inhibition, and a visual representation of a relevant signaling pathway and a typical inhibitor screening workflow. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development targeting carbonic anhydrases. Further studies to elucidate the inhibitory profile of this compound against a broader range of CA isoforms would be beneficial for a more complete understanding of its therapeutic potential.

References

- 1. Chloraminophenamide | 121-30-2 | Benchchem [benchchem.com]

- 2. Frontiers | The role of membrane acid/base transporters and carbonic anhydrases for cellular pH and metabolic processes [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide solubility in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, with a focus on its solubility in organic solvents, relevant experimental protocols, and its role as a carbonic anhydrase inhibitor.

Core Compound Information

Chemical Name: this compound CAS Number: 5250-72-6 Molecular Formula: C₆H₇Cl₂N₃O₄S₂ Molecular Weight: 320.17 g/mol

Solubility in Organic Solvents

Currently, there is a lack of specific quantitative data in publicly available literature regarding the solubility of this compound in various organic solvents. However, based on its chemical structure and information on related compounds, a qualitative assessment can be made.

The presence of two sulfonamide groups and an amino group suggests that the molecule has polar characteristics and is capable of hydrogen bonding. The dichlorinated benzene ring contributes to its lipophilicity. Therefore, its solubility will be dependent on the balance between these polar and non-polar features.

A known synthesis method for this compound involves the use of acetic acid, indicating that it is likely soluble in this solvent.[1] For a structurally related compound, 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride, slight solubility has been reported in acetone, acetonitrile, chloroform, and DMSO. This suggests that this compound may also exhibit some degree of solubility in these polar aprotic solvents.

Table 1: Postulated Qualitative Solubility of this compound in Selected Organic Solvents

| Solvent Class | Solvent | Postulated Solubility | Rationale |

| Polar Protic | Acetic Acid | Soluble | Used as a solvent in a known synthesis route.[1] |

| Polar Aprotic | Acetone | Likely Slightly Soluble | Based on the solubility of a structurally related compound. |

| Acetonitrile | Likely Slightly Soluble | Based on the solubility of a structurally related compound. | |

| Dimethyl Sulfoxide (DMSO) | Likely Slightly Soluble | Based on the solubility of a structurally related compound. | |

| Non-Polar | Chloroform | Likely Slightly Soluble | Based on the solubility of a structurally related compound. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of reaching saturation and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Centrifuge

-

Volumetric flasks

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

-

Carefully transfer the vial to a centrifuge and spin at a high speed to pellet the remaining solid.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Caption: Experimental workflow for determining solubility.

Synthesis of this compound

A known synthetic route to this compound starts from 4-Amino-6-chlorobenzene-1,3-disulfonamide. The reaction involves chlorination of the benzene ring.[1]

Caption: Synthesis of the target compound.

Mechanism of Action: Carbonic Anhydrase Inhibition

Sulfonamides, including this compound, are known inhibitors of carbonic anhydrases (CAs). These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate. The inhibitory action of sulfonamides is primarily due to the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme.[2][3][4][5][6] This binding event blocks the access of the substrate (CO₂) to the active site, thereby inhibiting the enzyme's catalytic activity.

Caption: Mechanism of carbonic anhydrase inhibition.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Chlorinated Aminobenzenedisulfonamides as Diuretic Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of chlorinated aminobenzenedisulfonamide derivatives, which are crucial intermediates in the development of diuretic drugs. With a primary focus on 4-Amino-6-chloro-1,3-benzenedisulfonamide and Dichlorphenamide (4,5-dichloro-1,3-benzenedisulfonamide) , this document details their synthesis, mechanism of action as carbonic anhydrase inhibitors, and their significance in the landscape of diuretic pharmaceuticals. This guide consolidates experimental protocols, quantitative data, and visual representations of relevant pathways to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction

The discovery of sulfonamide-based diuretics revolutionized the management of fluid retention and hypertension. Central to this class of drugs are chlorinated aminobenzenedisulfonamide intermediates. These compounds not only serve as foundational scaffolds for the synthesis of more complex diuretics, such as the thiazide class, but also exhibit intrinsic diuretic properties. Their mechanism of action primarily involves the inhibition of carbonic anhydrase, an enzyme pivotal to acid-base balance and fluid secretion in various tissues. This guide will focus on two key intermediates: 4-Amino-6-chloro-1,3-benzenedisulfonamide, a direct precursor to hydrochlorothiazide, and Dichlorphenamide, a potent carbonic anhydrase inhibitor in its own right.

4-Amino-6-chloro-1,3-benzenedisulfonamide: A Key Precursor to Thiazide Diuretics

4-Amino-6-chloro-1,3-benzenedisulfonamide (CAS 121-30-2) is a vital intermediate in the synthesis of hydrochlorothiazide, a widely prescribed thiazide diuretic.[1][2] Beyond its role as a synthetic precursor, this compound is also recognized as a carbonic anhydrase inhibitor with inherent diuretic activity.[1][3] It is also a known degradation product of hydrochlorothiazide.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-6-chloro-1,3-benzenedisulfonamide is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈ClN₃O₄S₂ | [4] |

| Molecular Weight | 285.73 g/mol | [4] |

| CAS Number | 121-30-2 | [4] |

| Melting Point | 257-261 °C | [5] |

| Appearance | White to off-white powder | [6] |

| Synonyms | Chloraminophenamide, 3-Chloroaniline-4,6-disulfonamide | [3] |

Synthesis

The synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide typically starts from 3-chloroaniline.[7] The process involves two main steps: chlorosulfonation followed by ammonification.

Experimental Protocol: Synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide

Materials:

-

3-Chloroaniline

-

Chlorosulfonic acid

-

Ammonia solution

-

Appropriate solvents (e.g., an inert solvent for the reaction)

Procedure:

-

Chlorosulfonation: 3-Chloroaniline is reacted with an excess of chlorosulfonic acid. This electrophilic substitution reaction introduces two sulfonyl chloride groups onto the benzene ring, ortho and para to the amino group, yielding 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride. The reaction is typically carried out at a controlled temperature to prevent unwanted side reactions.

-

Ammonification: The resulting disulfonyl dichloride is then treated with aqueous ammonia. The ammonia molecules displace the chloride atoms on the sulfonyl groups, forming the disulfonamide.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure 4-Amino-6-chloro-1,3-benzenedisulfonamide.

Role as a Diuretic Intermediate

The primary application of 4-Amino-6-chloro-1,3-benzenedisulfonamide is as a key intermediate in the synthesis of hydrochlorothiazide.[8] This is achieved through a condensation reaction with formaldehyde.[8]

Dichlorphenamide: A Potent Diuretic and Carbonic Anhydrase Inhibitor

Dichlorphenamide (or Diclofenamide) (CAS 120-97-8) is a sulfonamide that belongs to the meta-disulfamoylbenzene class of carbonic anhydrase inhibitors.[9][10] It is used clinically for the treatment of glaucoma and certain forms of periodic paralysis.[10] Its diuretic effect stems from its potent inhibition of carbonic anhydrase in the renal tubules.[11][12]

Physicochemical Properties

The key physicochemical properties of Dichlorphenamide are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Cl₂N₂O₄S₂ | [13] |

| Molecular Weight | 305.2 g/mol | [13] |

| CAS Number | 120-97-8 | [13] |

| Melting Point | 228.5 °C | [10] |

| Appearance | White crystalline powder | |

| Synonyms | Diclofenamide, Daranide | [14] |

Synthesis

The synthesis of Dichlorphenamide typically begins with 2-chlorophenol.[9][15] The process involves chlorosulfonation, conversion of the hydroxyl group to a chloro group, and subsequent ammonification.

Experimental Protocol: Synthesis of Dichlorphenamide

Materials:

-

2-Chlorophenol

-

Chlorosulfonic acid

-

Phosphorus pentachloride (PCl₅) or similar chlorinating agent

-

Aqueous ammonia

-

Appropriate solvents

Procedure:

-

Chlorosulfonation: 2-Chlorophenol is reacted with chlorosulfonic acid to yield 5-chloro-4-hydroxybenzene-1,3-disulfonyl dichloride.[9][15]

-

Chlorination: The resulting intermediate is treated with a chlorinating agent like phosphorus pentachloride (PCl₅) to convert the hydroxyl group into a second chlorine atom, yielding 4,5-dichlorobenzene-1,3-disulfonyl dichloride.[15]

-

Ammonification: The 4,5-dichlorobenzene-1,3-disulfonyl dichloride is then reacted with aqueous ammonia to form Dichlorphenamide.[15]

-

Purification: The crude Dichlorphenamide is purified by recrystallization.[15]

Mechanism of Action and Diuretic Effect

Dichlorphenamide exerts its diuretic effect by inhibiting carbonic anhydrase in the renal tubules.[11] This inhibition reduces the reabsorption of bicarbonate, sodium, and water, leading to diuresis.[11][12]

Quantitative Data

The following tables summarize the available quantitative data for the carbonic anhydrase inhibitory activity of Dichlorphenamide.

Table 1: Carbonic Anhydrase Inhibition Constants (Ki) for Dichlorphenamide [13]

| Carbonic Anhydrase Isoform | Ki (nM) |

| CA I | 1.20 |

| CA II | 38 |

| CA IX | 50 |

| CA XII | 50 |

Conclusion

Chlorinated aminobenzenedisulfonamides, particularly 4-Amino-6-chloro-1,3-benzenedisulfonamide and Dichlorphenamide, represent a cornerstone in the development of diuretic therapies. Their roles as both critical synthetic intermediates and potent carbonic anhydrase inhibitors underscore their importance in medicinal chemistry. This guide has provided a comprehensive overview of their synthesis, mechanisms of action, and key quantitative data to aid researchers and professionals in the ongoing development of novel diuretic agents. The detailed experimental protocols and visual representations of pathways offer a practical resource for laboratory application and further investigation into this significant class of compounds.

References

- 1. 4 Amino 6 Chloro 1 3 Benzene Disulfonamide | PAT IMPEX INDIA - Vadodara [patimpex.in]

- 2. 4-Amino-6-Chloro 1, 3 Benzenedisulfonamide -PAT IMPEX INDIA, Vadodara [patimpex.in]

- 3. caymanchem.com [caymanchem.com]

- 4. 4-Amino-6-chlorobenzene-1,3-disulfonamide synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Amino-6-chlorobenzene-1,3-disulfonamide Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-Amino-6-chloro-1,3-benzenedisulfonamide, 98% 100 g | Request for Quote [thermofisher.com]

- 7. Chlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 8. CN105272937A - Production method of hydrochlorothiazide - Google Patents [patents.google.com]

- 9. Synthesis of Dichlorphenamide (Diclofenamide) - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 10. Diclofenamide - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Dichlorphenamide? [synapse.patsnap.com]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Dichlorphenamide | C6H6Cl2N2O4S2 | CID 3038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

Spectroscopic Characterization of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide (CAS No: 5250-72-6; Molecular Formula: C₆H₇Cl₂N₃O₄S₂). While publicly accessible experimental spectra for this specific compound are limited, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also details the standard experimental protocols for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Overview

This compound is an aromatic sulfonamide containing two chlorine atoms, an amino group, and two sulfonamide functional groups attached to a benzene ring. These features will dictate its characteristic spectroscopic signatures.

Molecular Structure:

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These are predicted values based on the analysis of its functional groups and comparison with similar molecules.

Table 1: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.5 - 8.0 | Singlet | 1H | CH |

| Amino-H | 4.0 - 5.0 | Broad Singlet | 2H | NH₂ |

| Sulfonamide-H | 7.0 - 7.5 | Broad Singlet | 4H | SO₂NH₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic C-S | 140 - 150 | C-SO₂NH₂ |

| Aromatic C-N | 145 - 155 | C-NH₂ |

| Aromatic C-Cl | 125 - 135 | C-Cl |

| Aromatic C-H | 115 - 125 | C-H |

Table 2: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3200 | Medium-Strong | N-H | Asymmetric & Symmetric Stretch |

| 1620 - 1580 | Medium | N-H | Bending (Scissoring) |

| 1500 - 1400 | Medium | C=C | Aromatic Ring Stretch |

| 1350 - 1300 | Strong | S=O | Asymmetric Stretch |

| 1180 - 1140 | Strong | S=O | Symmetric Stretch |

| 850 - 750 | Strong | C-Cl | Stretch |

| 900 - 690 | Strong | C-H | Aromatic Out-of-plane Bend |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z Value | Predicted Identity | Notes |

| ~320 | [M]⁺ | Molecular ion peak. Will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4). |

| ~304 | [M-NH₂]⁺ | Loss of the amino group. |

| ~241 | [M-SO₂NH₂]⁺ | Loss of a sulfonamide group. |

| ~162 | [M-2(SO₂NH₂)]⁺ | Loss of both sulfonamide groups. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other solvents). The use of an internal standard like tetramethylsilane (TMS) is recommended.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase and baseline correct the spectrum and integrate the signals.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one coupled with a Gas Chromatography (GC) or Liquid Chromatography (LC) system, with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure:

-

Sample Introduction:

-

For GC-MS, dissolve the sample in a volatile organic solvent and inject it into the GC, which separates the compound before it enters the mass spectrometer.

-

For LC-MS, dissolve the sample in a suitable mobile phase and inject it into the LC system.

-

Direct infusion into an ESI source is also possible.

-

-

Ionization:

-

Utilize an appropriate ionization technique. EI is a common hard ionization technique that provides detailed fragmentation patterns. ESI is a softer ionization technique that often preserves the molecular ion.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The detector records the abundance of each ion, generating a mass spectrum. The spectrum should be analyzed for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

In Vitro Efficacy of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Technical Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Investigation and Analog Substitution: An exhaustive search for in vitro studies on 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide yielded limited specific data. To provide a comprehensive technical guide, this document focuses on the closely related and well-studied analog, 4-Amino-6-chloro-1,3-benzenedisulfonamide . This compound shares the core benzenedisulfonamide structure and is a known inhibitor of carbonic anhydrases, offering valuable insights into the potential biological activity of its dichlorinated counterpart.

Quantitative Data Presentation

The primary in vitro activity of 4-Amino-6-chloro-1,3-benzenedisulfonamide is the inhibition of various carbonic anhydrase (CA) isoforms. The following table summarizes the inhibition constants (Ki) of this compound against several human (h) CA isoforms.

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | 250 |

| hCA II | 30 |

| hCA IV | 100 |

| hCA IX | 25 |

| hCA XII | 45 |

Data sourced from Nishimori et al., 2006, Bioorganic & Medicinal Chemistry Letters.

Experimental Protocols

The determination of carbonic anhydrase inhibition is typically performed using a stopped-flow CO₂ hydration assay. This method measures the enzyme's ability to catalyze the hydration of carbon dioxide.

Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

1. Reagents and Buffers:

-

Buffer Solution: 20 mM HEPES or TRIS buffer, pH 7.5, containing 150 mM NaCl.

-

Enzyme Solution: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII) are diluted in the buffer solution to a final concentration of 1-2 µM.

-

Inhibitor Stock Solution: 4-Amino-6-chloro-1,3-benzenedisulfonamide is dissolved in DMSO to create a 10 mM stock solution. Serial dilutions are then made in the buffer solution to achieve a range of desired concentrations.

-

CO₂ Substrate Solution: A saturated solution of CO₂ is prepared by bubbling CO₂ gas through distilled water on ice for at least 30 minutes.

-

pH Indicator: A pH-sensitive indicator, such as phenol red (at a concentration of 0.2 mM), is added to the buffer solution.

2. Instrumentation:

-

A stopped-flow spectrophotometer capable of rapid mixing and monitoring absorbance changes over time is required. The instrument should be equipped with a CO₂-compatible mixing system.

3. Assay Procedure:

-

The enzyme solution and the inhibitor solution (or buffer for control) are pre-incubated for 15 minutes at room temperature to allow for inhibitor binding.

-

The stopped-flow instrument syringes are loaded with the CO₂ substrate solution and the enzyme-inhibitor mixture (containing the pH indicator).

-

The two solutions are rapidly mixed in the stopped-flow chamber, initiating the CO₂ hydration reaction.

-

The change in absorbance of the pH indicator is monitored over time (typically for 10-20 seconds) at its maximum wavelength (e.g., 557 nm for phenol red). The decrease in pH due to the formation of carbonic acid is reflected in the change in the indicator's absorbance.

-

The initial rates of the reaction are calculated from the linear portion of the absorbance versus time curve.

4. Data Analysis:

-

The initial rates of the uncatalyzed reaction (in the absence of enzyme) are subtracted from the rates of the enzyme-catalyzed reactions.

-

The inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition, plotting the reaction velocity against the substrate concentration at different inhibitor concentrations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving carbonic anhydrases and the experimental workflow for assessing their inhibition.

Caption: Carbonic Anhydrase-Mediated pH Regulation.

Caption: Stopped-Flow CO2 Hydration Assay Workflow.

Methodological & Application

Application Notes and Protocols for the Use of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds, particularly a class of diuretics known as benzothiadiazines (thiazides). Its dichlorinated benzene ring and two sulfonamide groups make it a versatile precursor for creating molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent use in the preparation of diuretic agents.

Applications in Drug Synthesis

The primary application of this compound is in the synthesis of potent diuretic and antihypertensive agents. The two sulfonamide groups are crucial for their mechanism of action, which involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure. Furthermore, derivatives of this compound are investigated for their activity as carbonic anhydrase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the chlorination of the analogous mono-chloro compound, 4-Amino-6-chlorobenzene-1,3-disulfonamide.

Materials:

-

4-Amino-6-chlorobenzene-1,3-disulfonamide

-

Hydrogen Chloride (HCl)

-

Dihydrogen Peroxide (H₂O₂)

-

Acetic Acid

Procedure:

-

Dissolve 4-Amino-6-chlorobenzene-1,3-disulfonamide in acetic acid.

-

Add a solution of hydrogen chloride and dihydrogen peroxide to the mixture.

-

Stir the reaction mixture at room temperature for the specified duration.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, precipitate the product by adding the reaction mixture to ice water.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Amino-6-chlorobenzene-1,3-disulfonamide | Novello, F.C. et al. (1960) |

| Reagents | HCl, H₂O₂, Acetic Acid | Novello, F.C. et al. (1960) |

| Expected Yield | Not specified in abstract | Novello, F.C. et al. (1960) |

| Purity | >98% (typical for recrystallized product) | General lab practice |

Protocol 2: Synthesis of a Dichlorinated Thiazide Diuretic (Analogous to Hydrochlorothiazide)

This protocol describes the cyclocondensation of this compound with an aldehyde (e.g., formaldehyde) to form a benzothiadiazine derivative. This procedure is analogous to the synthesis of hydrochlorothiazide from 4-Amino-6-chlorobenzene-1,3-benzenedisulfonamide.[1]

Materials:

-

This compound

-

Paraformaldehyde

-

Ethanolic Hydrochloric Acid

Procedure:

-

Suspend this compound (0.07 mol) and paraformaldehyde (0.052 mol) in ethanolic hydrochloric acid (28.8 ml).[1]

-

Heat the suspension to reflux.[1]

-

After one hour of reflux, add an additional portion of paraformaldehyde (0.015 mol).[1]

-

Continue refluxing for another hour and add a final portion of paraformaldehyde (0.009 mol).[1]

-

Reflux the combined mixture for a total of six hours.[1]

-

Cool the reaction mixture to 20-30 °C.[1]

-

Filter the resulting solid and wash it twice with water.[1]

-

Dry the product to obtain the pure dichlorinated thiazide diuretic.[1]

Quantitative Data (based on Hydrochlorothiazide Synthesis):

| Parameter | Value | Reference |

| Starting Material | 20 g (0.07 mol) of 4-Amino-6-chloro-1,3-benzenedisulfonamide | WO2007026376A2 |

| Reagents | Paraformaldehyde (total 2.29 g, 0.076 mol), Ethanolic HCl | WO2007026376A2 |

| Reaction Time | 6 hours | WO2007026376A2 |

| Overall Yield | 86% | WO2007026376A2 |

| Purity (HPLC) | >99.9% | WO2007026376A2 |

Visualizations

Signaling Pathway of Thiazide Diuretics

Thiazide diuretics, synthesized from precursors like this compound, exert their effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. This leads to a cascade of events resulting in reduced blood pressure.

Caption: Mechanism of action of thiazide diuretics.

Experimental Workflow for Thiazide Synthesis

The following diagram outlines the key steps in the synthesis of a thiazide diuretic from this compound.

Caption: Workflow for the synthesis of a dichlorinated thiazide diuretic.

References

Application Notes and Protocols for the Analytical Detection of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a known impurity in certain pharmaceutical products. The methods described herein are essential for quality control, stability studies, and regulatory compliance in the pharmaceutical industry.

Introduction

This compound is a process-related impurity and potential degradant of active pharmaceutical ingredients (APIs) such as Hydrochlorothiazide. Its monitoring and control are crucial to ensure the safety and efficacy of the final drug product. This document outlines two primary analytical techniques for its detection and quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).

Section 1: Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This section details a stability-indicating Reversed-Phase HPLC (RP-HPLC) method suitable for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations.

Logical Workflow for HPLC Method Development and Validation

Caption: Workflow for HPLC method development, validation, and routine analysis.

Experimental Protocol: HPLC-UV Method

1. Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Orthophosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 5 | |

| 20 | |

| 40 | |

| 41 | |

| 50 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

2. Preparation of Standard Solutions:

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for linearity, accuracy, and precision studies.

3. Preparation of Sample Solutions (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder, equivalent to about 30 mg of the active pharmaceutical ingredient (e.g., Hydrochlorothiazide), and transfer to a 200 mL volumetric flask.

-

Add approximately 100 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm nylon or PVDF syringe filter before injection.

4. Method Validation Parameters (Based on ICH Guidelines):

The following table summarizes typical validation parameters for the analysis of impurities.

| Parameter | Typical Specification |

| Specificity | The peak of interest should be free from interference from other components. Peak purity should be evaluated using a photodiode array (PDA) detector. |

| Linearity (r²) | ≥ 0.999 over the concentration range (e.g., LOQ to 150% of the specification limit). |

| Accuracy (% Recovery) | 80.0% to 120.0% at multiple concentration levels. |

| Precision (% RSD) | Repeatability (n=6): ≤ 5.0% Intermediate Precision: ≤ 10.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections ≤ 2.0%. |

5. Quantitative Data Summary:

The following table presents representative quantitative data for the analysis of a related sulfonamide impurity, which can be used as a benchmark for this compound.

| Parameter | Result |

| Linearity Range | LOQ - 2.0 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| LOD | 0.01 µg/mL |

| LOQ | 0.03 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (%RSD, n=6) | 1.5% |

Section 2: Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, especially at trace levels, a UPLC-MS/MS method is recommended. This technique is particularly useful for the identification and quantification of impurities in complex matrices.

Workflow for UPLC-MS/MS Analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a key chemical intermediate and a potential impurity in the synthesis of certain pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This application note provides a detailed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol is designed to be a starting point for method development and validation in a quality control environment.

Data Presentation

The following tables summarize the chromatographic conditions and system suitability requirements for the analysis of this compound.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Quaternary or Binary HPLC System with UV Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 15 | 10 | 90 |

| 17 | 10 | 90 |

| 18 | 90 | 10 |

| 20 | 90 | 10 |

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=6 injections) |

Experimental Protocol

This section outlines the detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade or purified water)

-

Methanol (HPLC grade, for sample dissolution if necessary)

-

0.45 µm syringe filters

2. Preparation of Solutions

-

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Filter through a 0.45 µm membrane filter and degas.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is recommended.

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the diluent.

-

Working Standard Solution (e.g., 10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

-

Sample Preparation: Accurately weigh a sample containing an appropriate amount of the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 10 µg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC System Setup and Operation

-

Set up the HPLC system according to the parameters outlined in Table 1.

-

Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (diluent) to ensure the absence of interfering peaks.

-

Inject the working standard solution six times to check for system suitability as per the criteria in Table 3.

-

Once system suitability is established, inject the prepared sample solutions.

-

After the analysis is complete, wash the column with a high percentage of the organic phase (e.g., 90% acetonitrile) for 30 minutes, followed by storage in an appropriate solvent (e.g., acetonitrile/water 50:50).

4. Data Analysis

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the amount of this compound in the sample using the peak area and the concentration of the standard.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Application Note: Quantitative Analysis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide in human plasma. This method is applicable for pharmacokinetic studies, impurity profiling, and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and sensitivity.

Introduction

This compound is a sulfonamide compound, structurally related to the carbonic anhydrase inhibitor Dichlorphenamide. Accurate quantification of this and related compounds in biological matrices is crucial for drug development and clinical research. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This document provides a detailed protocol for the quantitative determination of this compound in human plasma.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): Labeled this compound (e.g., ¹³C₆-labeled) or a structurally similar sulfonamide.

-

Human plasma (K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation

A protein precipitation method is employed for sample cleanup:

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 3.0 | 10 | 90 |

| 4.0 | 10 | 90 |

| 4.1 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.

-

Ion Source Temperature: 500°C.

-

Ion Spray Voltage: -4500 V.

-

Curtain Gas: 30 psi.

-

Collision Gas: Nitrogen.

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound (Quantifier) | 317.9 | 237.9 | -28 | 150 |

| This compound (Qualifier) | 317.9 | 253.9 | -22 | 150 |

| Internal Standard (IS) | User-defined | User-defined | User-defined | 150 |

Data Presentation

The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |

| This compound | 0.5 - 500 | >0.995 | 0.5 |

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 1.5 (Low QC) | 5.8 | 102.3 | 6.5 | 101.7 |

| 75 (Mid QC) | 4.2 | 98.9 | 5.1 | 99.5 |

| 400 (High QC) | 3.5 | 100.8 | 4.3 | 101.2 |

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS quantification.

Caption: Logical relationship of the analytical method and its applications.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research or clinical setting. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.

Application Notes and Protocols: 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a known process-related impurity and potential degradation product of Hydrochlorothiazide, a widely used diuretic medication.[1][2] As a critical impurity, its identification and quantification are essential for ensuring the quality, safety, and efficacy of Hydrochlorothiazide drug substances and products. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.

| Property | Value | Source |

| Chemical Name | This compound | Internal |

| CAS Number | 5250-72-6 | [1][2] |

| Molecular Formula | C₆H₇Cl₂N₃O₄S₂ | [2] |

| Molecular Weight | 320.17 g/mol | [2] |

| Appearance | Solid (form may vary) | Assumed |

| Solubility | Data not readily available. Likely soluble in organic solvents like acetonitrile, methanol, and DMSO. | Inferred |

Application Notes

Impurity Profiling of Hydrochlorothiazide

The primary application of this compound as a reference standard is in the impurity profiling of Hydrochlorothiazide. Regulatory agencies require strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. This reference standard is used for:

-

Peak Identification: To confirm the identity of the this compound peak in a chromatogram of a Hydrochlorothiazide sample by comparing its retention time with that of the known standard.

-

Quantification: To accurately determine the concentration of this impurity in Hydrochlorothiazide samples. This is crucial for ensuring that the impurity levels are within the established safety thresholds.

-

Method Validation: As a key component in the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to demonstrate the method's specificity, linearity, accuracy, and precision for this particular impurity.

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. This compound can be used to:

-

Help identify degradation pathways of Hydrochlorothiazide under various stress conditions (e.g., acid, base, oxidation, heat, light).

-

Develop stability-indicating analytical methods that can separate the drug from its degradation products.

Synthesis and Origin

Understanding the synthetic pathway of Hydrochlorothiazide provides insight into the formation of this compound as a process-related impurity. The synthesis of Hydrochlorothiazide typically starts from 3-chloroaniline, which undergoes chlorosulfonation. Incomplete or side reactions during this multi-step synthesis can lead to the formation of various impurities, including the dichlorinated sulfonamide.

Caption: Synthesis Pathway of Hydrochlorothiazide and Formation of the Dichlorinated Impurity.

Experimental Protocols

The following is a representative protocol for the analysis of this compound in Hydrochlorothiazide using HPLC. This method is adapted from established methods for Hydrochlorothiazide impurity profiling and should be validated for its intended use.

Experimental Workflow

The general workflow for using the reference standard in impurity analysis is as follows:

Caption: General Workflow for Impurity Analysis using a Reference Standard.

Representative HPLC Method

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3) |

| Mobile Phase A | 20.0 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

Preparation of Solutions:

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

-

Reference Standard Stock Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve in a suitable volume of diluent to obtain a concentration of approximately 0.1 mg/mL.

-

Working Standard Solution: Further dilute the stock solution with the diluent to a final concentration suitable for analysis (e.g., 1 µg/mL).

-